

Spiro[2.4]heptane-1-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Spiro[2.4]heptane-1-carboxylic Acid

Cat. No.: B100570

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **Spiro[2.4]heptane-1-carboxylic acid**

Executive Summary

Spiro[2.4]heptane-1-carboxylic acid and its derivatives represent a class of conformationally restricted molecules that are gaining significant traction in medicinal chemistry and drug discovery.^[1] The inherent three-dimensionality conferred by the spirocyclic core—a cyclopropane ring fused to a cyclopentane ring at a single carbon—offers a unique scaffold for exploring novel chemical space.^{[2][3]} This guide provides a comprehensive overview of the core chemical properties, synthetic strategies, reactivity, and pharmaceutical relevance of **Spiro[2.4]heptane-1-carboxylic acid**, tailored for researchers and drug development professionals. The spirocyclic framework is a key tool for optimizing molecular properties such as rigidity, metabolic stability, and solubility, making it an attractive building block for developing next-generation therapeutics.^{[1][2]}

Core Molecular Structure and Physicochemical Properties

Spiro[2.4]heptane-1-carboxylic acid (CAS No. 17202-94-7) is a saturated bicyclic compound featuring a carboxylic acid functional group attached to the cyclopropane ring.^{[4][5]} This

structure imparts significant conformational rigidity, a desirable trait in drug design for improving binding affinity and selectivity to biological targets.[3]

Caption: 2D Structure of **Spiro[2.4]heptane-1-carboxylic acid**.

The physical and computed properties of this molecule are summarized below, providing essential data for experimental design and computational modeling.

Table 1: Physicochemical Properties of **Spiro[2.4]heptane-1-carboxylic acid**

Property	Value	Source
CAS Number	17202-94-7	[4][5]
Molecular Formula	C ₈ H ₁₂ O ₂	[4][5]
Molecular Weight	140.18 g/mol	[4][5]
Boiling Point	256.85 °C at 760 mmHg	[4][6]
Density	1.176 g/cm ³	[4][6]
Flash Point	117.53 °C	[4][6]
Refractive Index	1.527	[4][6]
LogP	1.65	[4]
pKa	4.83 ± 0.20 (Predicted)	[6]

Table 2: Computed Chemical Identifiers

Identifier	Value	Source
IUPAC Name	spiro[2.4]heptane-1-carboxylic acid	[5]
SMILES	C1CCC2(C1)CC2C(=O)O	[5] [7]
InChI	InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10)	[5] [7]
InChIKey	XYWFMXZFOVJDHK-UHFFFAOYSA-N	[5] [7]

Spectral Characterization

Definitive structural confirmation relies on spectroscopic analysis. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral features can be predicted based on its structure. Key analytical techniques would include:

- ^1H NMR: The spectrum would be complex due to the rigid, asymmetric nature of the molecule. Distinct signals would be expected for the protons on the cyclopropane ring, the cyclopentane ring, and the acidic proton of the carboxyl group.
- ^{13}C NMR: The spectrum would show eight distinct carbon signals, including the characteristic downfield signal for the carbonyl carbon ($\sim 170\text{-}180$ ppm) and signals for the spiro-carbon and other aliphatic carbons.[\[8\]](#)
- IR Spectroscopy: Key absorbances would include a broad O-H stretch for the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$) and a strong C=O stretch ($\sim 1700\text{ cm}^{-1}$).
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z } 140.08$, with predictable fragmentation patterns.[\[5\]](#)[\[7\]](#)

Researchers can obtain experimental spectral data from commercial suppliers or specialized analytical services.[\[9\]](#)

Synthetic Strategies

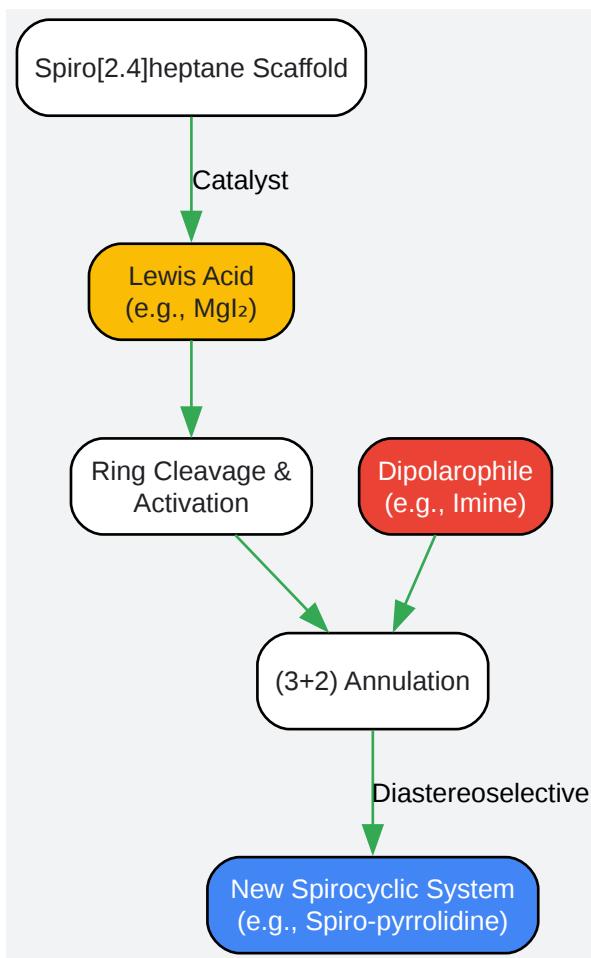
The synthesis of spiro-cyclopropane compounds is an active area of research.[10][11] While a specific, published protocol for **Spiro[2.4]heptane-1-carboxylic acid** is not readily available in the initial search, a logical and efficient synthetic route can be designed based on established methodologies for cyclopropanation. The choice of strategy is critical, as it dictates scalability, stereochemical control, and overall yield.

A highly plausible approach involves the reaction of an α,β -unsaturated ester, such as ethyl cyclopentylideneacetate, with a cyclopropanating agent derived from a sulfur ylide (Corey-Chaykovsky reaction) or via a Simmons-Smith type reaction, followed by hydrolysis of the resulting ester.

Proposed Experimental Workflow: Synthesis via Sulfur Ylide

This protocol is a generalized, expert-derived workflow based on common strategies for synthesizing similar structures.[10]

- Step 1: Ylide Formation. Trimethylsulfoxonium iodide is deprotonated with a strong base like sodium hydride (NaH) in a dry, aprotic solvent such as DMSO or THF to generate the dimethylsulfoxonium methylide. Causality: This step creates the nucleophilic species required to attack the alkene.
- Step 2: Michael Addition. The starting material, ethyl cyclopentylideneacetate, is added to the ylide solution at a controlled temperature (e.g., room temperature). The ylide undergoes a conjugate (Michael) addition to the electron-deficient double bond. Causality: The α,β -unsaturated system is an excellent Michael acceptor, directing the initial bond formation.
- Step 3: Intramolecular Cyclization. The resulting enolate intermediate undergoes an intramolecular nucleophilic substitution, displacing the dimethyl sulfoxide (DMSO) group to form the spiro-cyclopropane ring. Causality: This tandem reaction is efficient and forms the strained three-membered ring in a single pot.
- Step 4: Ester Hydrolysis. The crude product, ethyl spiro[2.4]heptane-1-carboxylate, is purified and then hydrolyzed using a base (e.g., NaOH or KOH) in an aqueous alcohol solution, followed by acidic workup (e.g., with HCl). Causality: This final step converts the ester to the desired carboxylic acid, which can then be isolated.


- Step 5: Purification. The final product, **Spiro[2.4]heptane-1-carboxylic acid**, is purified by recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of **Spiro[2.4]heptane-1-carboxylic acid**.

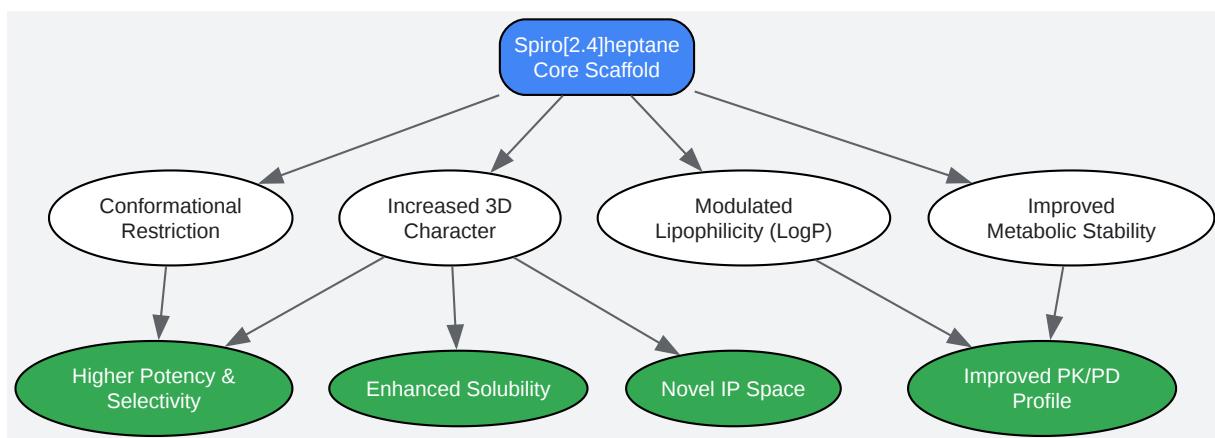
Chemical Reactivity and Derivatization Potential

The chemical utility of **Spiro[2.4]heptane-1-carboxylic acid** lies in its two primary reactive sites: the carboxylic acid group and the strained cyclopropane ring.

- Carboxylic Acid Derivatization: The carboxyl group can undergo standard transformations (e.g., esterification, amidation via activated esters or coupling agents, reduction to an alcohol) to install a wide variety of functional groups. This is a primary handle for incorporating the spiro-scaffold into larger molecules.
- Cyclopropane Ring-Opening/Expansion: The strained cyclopropane ring is susceptible to ring-opening reactions, particularly under Lewis acid catalysis.^[12] This reactivity is highly valuable for accessing more complex spirocyclic systems. For instance, spiro[cyclopropane-1,3'-oxindoles] can undergo a (3+2)-annulation with imines, catalyzed by Mg(II), to diastereoselectively synthesize spiro[pyrrolidin-3,3'-oxindoles].^[12] This type of ring-expansion transforms the spiro[2.4]heptane core into larger, often biologically relevant heterocyclic systems.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for Lewis acid-catalyzed ring expansion of a spirocyclopropane.


Applications in Drug Discovery and Medicinal Chemistry

The incorporation of spirocyclic motifs is a validated strategy in modern drug design to enhance the three-dimensional character of molecules, moving away from flat, aromatic structures.[\[1\]](#)[\[2\]](#) This "escape from flatland" often leads to improved pharmacological profiles.

- **Conformational Rigidity:** The rigid spiro[2.4]heptane scaffold reduces the number of accessible conformations of a molecule. This pre-organization can decrease the entropic penalty of binding to a protein target, potentially leading to higher potency.[\[3\]](#)

- Improved Physicochemical Properties: Introducing sp^3 -rich spirocenters can modulate key drug-like properties. It often increases solubility by disrupting crystal packing and can improve metabolic stability by blocking sites susceptible to metabolism.[1][2]
- Novelty and IP Space: Spirocycles provide access to novel chemical matter, allowing for the exploration of new intellectual property (IP) space.[2]
- Bioisosteric Replacement: The spiro[2.4]heptane moiety can serve as a rigid bioisostere for other common groups, such as gem-dimethyl or tert-butyl groups, while presenting different vectors for substitution.

Specific derivatives of spiro[2.4]heptane have been investigated as agonists for the ALX receptor and/or FPRL2, which are G-protein coupled receptors involved in inflammatory pathways.[13] This highlights the direct applicability of this scaffold in developing treatments for inflammatory and obstructive airway diseases.[13]

[Click to download full resolution via product page](#)

Caption: The role of the spiro[2.4]heptane scaffold in optimizing drug properties.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), **Spiro[2.4]heptane-1-carboxylic acid** is classified as a substance that causes skin irritation (H315), causes serious eye damage (H318), and may cause

respiratory irritation (H335).[\[5\]](#)[\[14\]](#) Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- The Concise Synthesis of Spiro-Cyclopropane Compounds via the Dearomatization of Indole Derivatives.
- **spiro[2.4]heptane-1-carboxylic acid** 17202-94-7. Guidechem.
- **Spiro[2.4]heptane-1-carboxylic Acid** (17202-94-7). Chemchart.
- Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Highlights of Science.
- Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity.
- Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds.
- Spirocyclopropane compounds II. Synthesis and biological activities of spiro[cyclopropane-1,2-[2H]indo]-3'(1'H)-ones. PubMed.
- Ácido espiro [2.4] heptano-1-carboxílico, 2-metil- (9CI). Guidechem.
- Cas 17202-94-7, **SPIRO[2.4]HEPTANE-1-CARBOXYLIC ACID**. lookchem.
- Spiro(2.4)heptane-1-carboxylic Acid (C8H12O2). PubChem.
- **SPIRO[2.4]HEPTANE-1-CARBOXYLIC ACID**(17202-94-7) 1H NMR spectrum. ChemicalBook.
- Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
- Selected Applications of Spirocycles in Medicinal Chemistry.
- **Spiro[2.4]heptane-1-carboxylic acid** (C8H12O2). PubChemLite.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
- Spiro[2.4]heptane-5-carboxylic acid. PubChem.
- Spiro(2.4)heptane. SpectraBase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. PubChemLite - Spiro[2.4]heptane-1-carboxylic acid (C8H12O2) [pubchemlite.lcsb.uni.lu]
- 8. spectrabase.com [spectrabase.com]
- 9. SPIRO[2.4]HEPTANE-1-CARBOXYLIC ACID(17202-94-7) 1H NMR [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction [yndxxb.ynu.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2010134014A1 - Bridged spiro [2.4] heptane derivatives as alx receptor and/or fpri2 agonists - Google Patents [patents.google.com]
- 14. Spiro[2.4]heptane-5-carboxylic acid | C8H12O2 | CID 13928496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spiro[2.4]heptane-1-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100570#spiro-2-4-heptane-1-carboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com